molecular formula NiSn3 B14467223 CID 14671489

CID 14671489

Cat. No.: B14467223
M. Wt: 414.8 g/mol
InChI Key: ZMNOPSKIJZGSPZ-UHFFFAOYSA-N
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Description

CID 14671489 (PubChem Compound Identifier 14671489) is a compound of interest in pharmacological and chemical research. For instance, compounds with similar PubChem IDs (e.g., CID 185389, CID 101283546) in are oscillatoxin derivatives—macrocyclic polyketides with cytotoxic properties . This compound could share structural motifs with these compounds, such as fused rings or halogen substituents, which are common in bioactive molecules. Its isolation and characterization might involve techniques like GC-MS and vacuum distillation, as highlighted in for related compounds .

Properties

Molecular Formula

NiSn3

Molecular Weight

414.8 g/mol

InChI

InChI=1S/Ni.3Sn

InChI Key

ZMNOPSKIJZGSPZ-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Sn].[Sn].[Sn]

Origin of Product

United States

Preparation Methods

The preparation methods for CID 14671489 involve specific synthetic routes and reaction conditions. These methods typically include:

    Synthetic Routes: The synthesis of this compound may involve multiple steps, including condensation reactions, oxidation, and reduction processes. The exact synthetic route depends on the desired purity and yield of the compound.

    Reaction Conditions: The reaction conditions for synthesizing this compound include controlled temperature, pressure, and the use of specific catalysts or reagents to facilitate the reactions.

    Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

CID 14671489 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur in the presence of suitable nucleophiles or electrophiles, leading to the formation of different derivatives.

    Common Reagents and Conditions: The reactions typically require specific reagents, solvents, and conditions such as temperature and pH control.

    Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

CID 14671489 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent or intermediate in various chemical syntheses and reactions.

    Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: this compound could have potential therapeutic applications, including drug development and pharmacological research.

    Industry: The compound may be utilized in industrial processes, such as the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of CID 14671489 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: It may bind to specific receptors on the surface of cells, triggering a cascade of intracellular events.

    Enzyme Inhibition: this compound could inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 14671489, three structurally or functionally analogous compounds are analyzed below. These include oscillatoxin derivatives, halogenated benzo[b]thiophenes, and brominated phenolic acids.

Table 1: Structural and Functional Comparison

Property This compound (Inferred) Oscillatoxin D (CID 101283546) 7-Bromobenzo[b]thiophene-2-carboxylic acid (CAS 7312-10-9) 3-Bromo-4-hydroxybenzoic acid (CAS 1761-61-1)
Molecular Formula CₙHₘXₖ (hypothetical) C₃₂H₄₄O₉ C₉H₅BrO₂S C₇H₅BrO₂
Molecular Weight ~500–600 (estimated) 596.7 g/mol 257.10 g/mol 201.02 g/mol
Key Substituents Halogen, heterocyclic ring Macrocyclic lactone, methyl groups Bromine, thiophene ring, carboxylic acid Bromine, phenolic hydroxyl, carboxylic acid
Solubility Low (lipophilic) Insoluble in water 0.687 mg/mL (ethanol) 0.687 mg/mL (water)
Biological Activity Cytotoxic (hypothesized) Cytotoxic, inhibits ion channels CYP1A2 inhibitor Moderate bioavailability (GI absorption: 0.55)
Synthesis Vacuum distillation (CIEO) Biosynthetic polyketide pathway Sulfonation and bromination reactions Bromination of phenolic precursors

Key Findings

Structural Diversity :

  • Oscillatoxin D (CID 101283546) is a macrocyclic lactone with potent cytotoxicity, whereas this compound may share lipophilic traits but differ in ring size or substituents .
  • Halogenated benzo[b]thiophenes (e.g., CAS 7312-10-9) exhibit enzyme inhibition (CYP1A2), suggesting this compound could target similar metabolic pathways if structurally aligned .

Functional Overlaps: Brominated phenolic acids (e.g., CAS 1761-61-1) demonstrate moderate solubility and bioavailability, contrasting with oscillatoxins’ insolubility. This compound’s solubility profile may depend on its functional groups .

Analytical Techniques: this compound’s characterization likely employs GC-MS and collision-induced dissociation (CID) mass spectrometry, as used for isomer differentiation in ginsenosides .

Research Implications and Limitations

  • Gaps in Data : Direct experimental data for this compound are sparse, necessitating further studies on its synthesis, crystallography, and bioactivity.
  • Therapeutic Potential: Structural analogs like oscillatoxins and CYP inhibitors highlight opportunities for anticancer or antimicrobial applications, pending validation .
  • Synthetic Challenges : Halogenation and macrocycle formation (e.g., in oscillatoxins) require optimized catalytic systems, which may inform this compound’s scalable production .

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